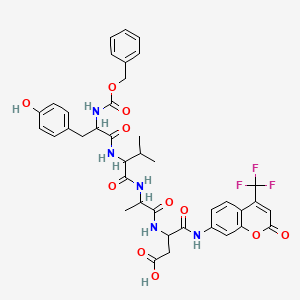
Z-Yvad-afc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Yvad-afc involves the coupling of Z-Tyr-Val-Ala-Asp with 7-amino-4-trifluoromethylcoumarin. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
化学反応の分析
Types of Reactions
Z-Yvad-afc primarily undergoes enzymatic cleavage reactions. Upon interaction with caspase-1, the peptide bond between Asp and AFC is cleaved, releasing the fluorescent AFC molecule .
Common Reagents and Conditions
The enzymatic cleavage of this compound by caspase-1 is typically carried out in a buffered solution at physiological pH (around 7.4). The reaction conditions often include the presence of reducing agents such as dithiothreitol (DTT) to maintain the activity of caspase-1 .
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is 7-amino-4-trifluoromethylcoumarin (AFC), which exhibits fluorescence with excitation and emission maxima at 400 nm and 505 nm, respectively .
科学的研究の応用
Z-Yvad-afc has a wide range of applications in scientific research:
作用機序
Z-Yvad-afc exerts its effects through the specific recognition and cleavage by caspase-1. The molecular target of this compound is the active site of caspase-1, where the peptide bond between Asp and AFC is hydrolyzed. This cleavage releases the fluorescent AFC molecule, which can be detected and quantified . The pathway involved in this process is the caspase-1 mediated apoptotic and inflammatory signaling pathway .
類似化合物との比較
Similar Compounds
Z-DEVD-AFC: A fluorogenic substrate for caspase-3, used to measure caspase-3 activity.
Z-LEHD-AFC: A fluorogenic substrate for caspase-9, used to measure caspase-9 activity.
Uniqueness of Z-Yvad-afc
This compound is unique in its specificity for caspase-1, making it an essential tool for studying caspase-1 activity and its role in apoptosis and inflammation. Unlike other similar compounds, this compound provides a higher Stokes’ shift, resulting in better separation of excitation and emission wavelengths, which enhances the sensitivity and accuracy of fluorescence measurements .
特性
分子式 |
C39H40F3N5O11 |
|---|---|
分子量 |
811.8 g/mol |
IUPAC名 |
3-[2-[[2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid |
InChI |
InChI=1S/C39H40F3N5O11/c1-20(2)33(47-36(54)28(15-22-9-12-25(48)13-10-22)46-38(56)57-19-23-7-5-4-6-8-23)37(55)43-21(3)34(52)45-29(18-31(49)50)35(53)44-24-11-14-26-27(39(40,41)42)17-32(51)58-30(26)16-24/h4-14,16-17,20-21,28-29,33,48H,15,18-19H2,1-3H3,(H,43,55)(H,44,53)(H,45,52)(H,46,56)(H,47,54)(H,49,50) |
InChIキー |
QUINXAFKWYKRPT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



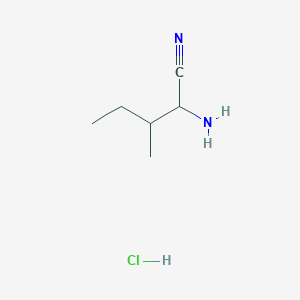
![4-(carboxymethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12318589.png)
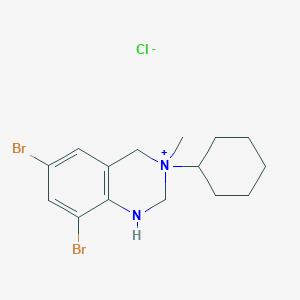

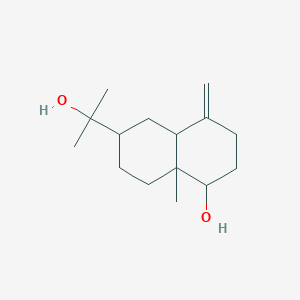
![1-[3-Bromo-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/structure/B12318617.png)
![Ethyl 3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate](/img/structure/B12318620.png)
![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid](/img/structure/B12318625.png)
![8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12318631.png)
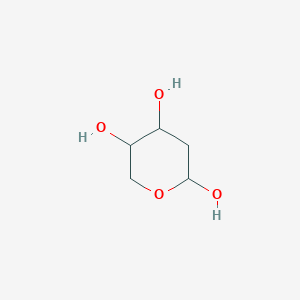
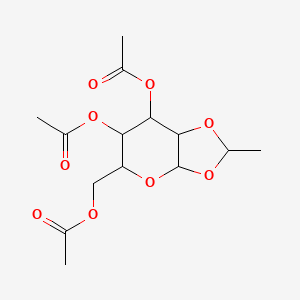
![Sodium hydrogen [6R-[6alpha,7beta(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12318639.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-ylphenyl)propanoic acid](/img/structure/B12318644.png)
